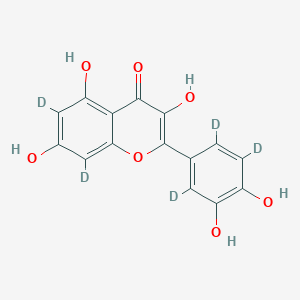
AZ617 Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ617 Sodium is a potent agonist of Toll-like receptor 4 (TLR4), a protein that plays a crucial role in the immune system by recognizing pathogens and activating immune responses . This compound has garnered significant attention in scientific research due to its ability to selectively activate human TLR4, making it a valuable tool in immunological studies and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: AZ617 Sodium is synthesized using the 4-component Ugi reaction, which involves the incorporation of an appropriate amine and isocyanate . This method allows for the efficient production of the compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Ugi reaction’s scalability suggests that it can be adapted for large-scale synthesis. The reaction conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: AZ617 Sodium primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as azide ions, which can replace functional groups in the compound.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with azide ions can yield azide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
AZ617 Sodium has a wide range of applications in scientific research:
Mechanism of Action
AZ617 Sodium exerts its effects by binding to and activating TLR4, which triggers a signaling cascade involving the nuclear factor kappa B (NFκB) pathway . This activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) . The compound’s selectivity for human TLR4 over mouse TLR4 is a key feature that enhances its utility in human-specific studies .
Comparison with Similar Compounds
- AZ618
- AZ161
- AZ839
- AZ226
- AZ635
- AZ902
Comparison: AZ617 Sodium stands out due to its high potency and selectivity for human TLR4. While other compounds in the same family, such as AZ161 and AZ839, also activate TLR4, this compound demonstrates a stronger preference for human TLR4, making it more effective in human-specific applications .
Properties
Molecular Formula |
C40H37N4NaO4 |
|---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
sodium;2-[4-[2-(cyclopentylamino)-1-[2,3-dihydro-1H-inden-5-yl-(1,5-diphenylpyrazole-3-carbonyl)amino]-2-oxoethyl]phenyl]acetate |
InChI |
InChI=1S/C40H38N4O4.Na/c45-37(46)24-27-18-20-30(21-19-27)38(39(47)41-32-14-7-8-15-32)43(34-23-22-28-12-9-13-31(28)25-34)40(48)35-26-36(29-10-3-1-4-11-29)44(42-35)33-16-5-2-6-17-33;/h1-6,10-11,16-23,25-26,32,38H,7-9,12-15,24H2,(H,41,47)(H,45,46);/q;+1/p-1 |
InChI Key |
MDVBAWHHPYEIOT-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)CC(=O)[O-])N(C3=CC4=C(CCC4)C=C3)C(=O)C5=NN(C(=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)

![N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)


![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)




![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
